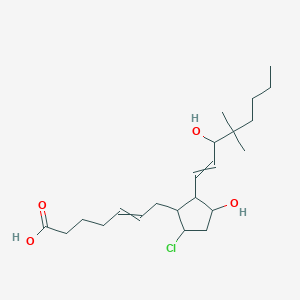

9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid

Description

Nocloprost is a stable prostaglandin E2 analog with notable gastroprotective and ulcer-healing properties. It exhibits high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . Initially developed by Schering AG, the compound was in phase II clinical trials for the treatment of peptic ulcers before its development was discontinued .

Properties

IUPAC Name |

7-[5-chloro-3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFTOLPMOTZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868517 | |

| Record name | 9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes for nocloprost involve the preparation of its mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods and detailed synthetic routes are not extensively documented in the available literature.

Chemical Reactions Analysis

Nocloprost undergoes various chemical reactions, including derivatization to form its phenacylester using p-bromophenacyl bromide. This derivatization allows for high-sensitivity analysis by high-performance liquid chromatography (HPLC) . The compound’s interactions with cyclodextrins (α-, β-, and γ-cyclodextrins) have also been studied, indicating potential improvements in its pharmaceutical properties .

Scientific Research Applications

Nocloprost has been extensively studied for its cytoprotective properties, particularly in the context of gastrointestinal diseases. It has been investigated for its pharmacokinetics and absolute bioavailability in human volunteers, showing dose-dependent serum levels and bioavailability . Additionally, nocloprost has been used as a standard in molecular docking studies of new prostaglandin analogs .

Mechanism of Action

Nocloprost exerts its effects by acting as a prostaglandin E2 agonist. It inhibits the release of endogenous norepinephrine from isolated rat trachea with a potency value of 8 nmol/L . The compound’s gastroprotective effects are attributed to its ability to reduce the response to pentagastrin and peptone meals, as well as suppress plasma gastrin release without affecting gastric emptying .

Comparison with Similar Compounds

Conclusion

Nocloprost is a unique prostaglandin E2 analog with significant gastroprotective and ulcer-healing properties. Its low systemic bioavailability and high gastroprotective potency make it a valuable compound for scientific research, particularly in the field of gastrointestinal diseases. Despite its discontinued development, nocloprost continues to be a subject of interest in various research applications.

Biological Activity

9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid, commonly known as Nocloprost, is a synthetic analog of prostaglandin E2 (PGE2). This compound exhibits significant biological activities, particularly as an agonist for EP1 and EP3 receptors. Its pharmacological properties make it a subject of interest in various therapeutic applications.

- Molecular Formula : C22H37ClO4

- Molecular Weight : 400.98 g/mol

- CAS Number : 79360-43-3

- Density : 1.1 g/cm³

- Boiling Point : 539.8ºC at 760 mmHg

- LogP : 4.93

Nocloprost primarily acts as an agonist at the EP1 and EP3 receptors, which are subtypes of the prostaglandin E receptor family. This interaction leads to various physiological effects, including:

- Inhibition of Acetylcholine Release : Nocloprost has been shown to inhibit the release of [^3H]ACh in experimental settings, suggesting a potential role in modulating neurotransmitter release .

- Gastroprotective Effects : The compound promotes gastric mucosal growth and accelerates the healing of chronic gastric ulcers in rat models . This is attributed to its ability to enhance mucosal defense mechanisms.

Gastrointestinal Effects

Nocloprost has demonstrated significant gastroprotective properties:

- Ulcer Healing : In studies involving chronic gastric ulcers in rats, Nocloprost significantly accelerated healing processes and enhanced mucosal growth .

- Mechanism : The gastroprotective effects are likely due to increased mucus production and enhanced epithelial cell proliferation.

Cardiovascular Effects

Research indicates that Nocloprost may influence cardiovascular functions:

- Vasodilation : By activating EP receptors, Nocloprost can induce vasodilation, which may help in conditions characterized by vascular constriction.

Case Studies

-

Chronic Gastric Ulcer Model :

- Objective : To evaluate the efficacy of Nocloprost in promoting ulcer healing.

- Methodology : Rats with induced chronic gastric ulcers were treated with varying doses of Nocloprost.

- Results : Significant reduction in ulcer size and enhanced mucosal integrity were observed compared to control groups.

-

Neurotransmitter Release Study :

- Objective : To assess the impact of Nocloprost on acetylcholine release.

- Methodology : In vitro experiments were conducted using neuronal cultures.

- Results : Nocloprost inhibited [^3H]ACh release, indicating its potential neuropharmacological effects.

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Gastroprotective | Accelerated ulcer healing | Enhanced mucus production |

| Neurotransmitter Modulation | Inhibition of ACh release | EP receptor activation |

| Cardiovascular | Induced vasodilation | Activation of EP receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.